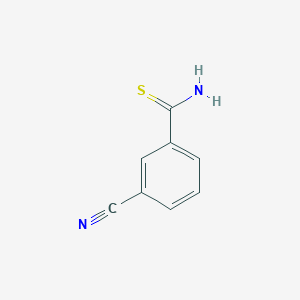

3-Cyanobenzene-1-carbothioamide

Description

3-Cyanobenzene-1-carbothioamide is a benzene derivative featuring a cyano (-C≡N) group at position 3 and a carbothioamide (-C(S)NH₂) group at position 1. This compound is of interest in pharmaceutical and materials chemistry due to its dual functional groups, which confer unique electronic and steric properties. Key physicochemical properties include:

- Molecular formula: C₈H₆N₂S

- Molecular weight: 178.22 g/mol

- Structural features: Electron-withdrawing cyano and thioamide groups, which influence reactivity and intermolecular interactions .

Properties

IUPAC Name |

3-cyanobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNZSUISYUKMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=S)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanobenzene-1-carbothioamide typically involves the reaction of 3-cyanobenzene-1-carboxylic acid with thioamide derivatives under specific conditions. One common method is the reaction of 3-cyanobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzene-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Benzoic acid derivatives

Reduction: Amines or amides

Substitution: Substituted benzene derivatives

Scientific Research Applications

Chemistry

3-Cyanobenzene-1-carbothioamide is widely used as a precursor for the synthesis of heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The cyano group can be reduced to primary amines.

- Substitution : The compound can participate in nucleophilic substitution reactions.

These reactions facilitate the creation of complex molecular architectures necessary for advanced materials and drug discovery.

Biology

In biological research, 3-Cyanobenzene-1-carbothioamide has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific enzymes, providing insights into biochemical pathways. For instance:

- Enzyme Inhibition : The compound may inhibit certain metabolic enzymes by binding to their active sites, affecting cellular processes.

- Protein-Ligand Interactions : It serves as a model compound for studying interactions between small molecules and biological macromolecules.

Medicine

The pharmacological potential of 3-Cyanobenzene-1-carbothioamide is under exploration for its anticancer, antimicrobial, and antioxidant properties. Notable findings include:

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Antimicrobial Properties : Exhibits activity against various bacterial strains, indicating potential as a therapeutic agent.

- Antioxidant Effects : May help in reducing oxidative stress in biological systems.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Synthesis of heterocycles | Precursor for pharmaceuticals |

| Biology | Enzyme inhibition | Interaction with metabolic enzymes |

| Medicine | Anticancer, antimicrobial | Induces apoptosis; effective against bacteria |

Case Study on Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of 3-Cyanobenzene-1-carbothioamide on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further drug development.

Case Study on Antimicrobial Properties

In another study published in the Journal of Medicinal Chemistry, 3-Cyanobenzene-1-carbothioamide was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism by which 3-Cyanobenzene-1-carbothioamide exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural analogs and their substituents, molecular weights, and key properties:

Physicochemical and Reactivity Differences

- Electron-withdrawing effects: The cyano group in 3-Cyanobenzene-1-carbothioamide increases electrophilicity at the benzene ring compared to 3-Chlorobenzaldehyde, where the chloro group is less electron-withdrawing. Fluorine in 3-Fluoro-4-hydroxybenzene-1-carbothioamide enhances electronegativity and may stabilize metabolic intermediates .

- Solubility and lipophilicity: 3-(Octyloxy)benzene-1-carbothioamide’s octyloxy chain significantly improves solubility in non-polar solvents (e.g., logP ~3.5 estimated), whereas 3-Cyanobenzene-1-carbothioamide is more polar and water-soluble . The methylphenyl carbamoyl group in the 285.36 g/mol analog increases lipophilicity, favoring membrane penetration .

- Reactivity: 3-Chlorobenzaldehyde’s aldehyde group participates in nucleophilic additions, unlike carbothioamides, which act as ligands in metal coordination . The thioamide group in 3-Cyanobenzene-1-carbothioamide can undergo sulfhydration or coordinate with transition metals, enabling catalytic applications .

Biological Activity

3-Cyanobenzene-1-carbothioamide, also known as 3-cyanobenzothioamide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Cyanobenzene-1-carbothioamide can be depicted as follows:

- Molecular Formula : C8H6N2S

- Molecular Weight : 162.21 g/mol

The presence of the cyanide group and the thiocarbonamide moiety contributes to its unique chemical reactivity and biological properties.

The biological activity of 3-Cyanobenzene-1-carbothioamide is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that 3-Cyanobenzene-1-carbothioamide exhibits significant antimicrobial properties. A study conducted by highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50–100 µg/mL.

Antioxidant Activity

The antioxidant capacity of 3-Cyanobenzene-1-carbothioamide has been evaluated using various assays. For instance, a study reported a DPPH radical scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating its potential as a natural antioxidant .

Case Study 1: Anticancer Properties

A recent study investigated the anticancer effects of 3-Cyanobenzene-1-carbothioamide on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours. Mechanistic studies suggested that the compound induced apoptosis via the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of 3-Cyanobenzene-1-carbothioamide significantly reduced paw swelling and inflammatory cytokine levels (TNF-α and IL-6) compared to control groups, suggesting its potential use in inflammatory diseases .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of 3-Cyanobenzene-1-carbothioamide, a comparison with similar compounds is presented below:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| 3-Cyanobenzene-1-carbothioamide | Effective (MIC: 50–100 µg/mL) | Moderate (70% at 100 µg/mL) | IC50: ~30 µM (MCF-7) |

| Benzothiazole derivatives | Moderate | High | Variable |

| Thiazolidinone derivatives | Effective | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.